2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid
CAS No.:
Cat. No.: VC17444605
Molecular Formula: C9H7N3O4
Molecular Weight: 221.17 g/mol
* For research use only. Not for human or veterinary use.
![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid -](/images/structure/VC17444605.png)
Specification
Molecular Formula | C9H7N3O4 |
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Molecular Weight | 221.17 g/mol |
IUPAC Name | 2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid |
Standard InChI | InChI=1S/C9H7N3O4/c13-6(14)4-12-8(15)5-2-1-3-10-7(5)11-9(12)16/h1-3H,4H2,(H,13,14)(H,10,11,16) |
Standard InChI Key | DVFSJCCZBMHVPG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(NC(=O)N(C2=O)CC(=O)O)N=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is C₉H₇N₃O₄, with a molecular weight of 237.17 g/mol . The core structure consists of a pyrido[2,3-d]pyrimidine system, a bicyclic heteroaromatic framework formed by fusing pyridine and pyrimidine rings. The 2- and 4-positions are substituted with oxo groups, while the acetic acid side chain at position 3 introduces a carboxylic acid functionality, enhancing solubility and potential for hydrogen bonding.
Key spectral data for structural characterization include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.92 (d, J = 8.0 Hz, 1H, pyrimidine-H), 4.32 (s, 2H, CH₂), 13.10 (br s, 1H, COOH).
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IR (KBr): 1745 cm⁻¹ (C=O stretch of oxo groups), 1680 cm⁻¹ (C=O stretch of carboxylic acid), 1600 cm⁻¹ (aromatic C=C) .
The compound’s acidity (pKa ≈ 3.1 for the carboxylic acid group) and planarity of the heteroaromatic system influence its pharmacokinetic properties, such as membrane permeability and protein-binding affinity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves cyclocondensation reactions. A patented method outlines the following steps:
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Formation of the Pyrido[2,3-d]pyrimidine Core: Reaction of 2-aminonicotinic acid with ethyl cyanoacetate under acidic conditions yields the intermediate 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine.
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Introduction of the Acetic Acid Side Chain: Alkylation of the intermediate with ethyl bromoacetate, followed by saponification with aqueous NaOH, produces the target compound.
Chemical Modifications
The compound’s reactivity enables diverse derivatization:
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Esterification: The carboxylic acid reacts with alcohols (e.g., methanol) to form esters, improving lipophilicity.
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Amidation: Coupling with amines via carbodiimide chemistry generates amide derivatives, explored for enhanced bioavailability .
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Nucleophilic Substitution: The oxo groups participate in condensation reactions with hydrazines, forming triazolo-fused analogs with increased anticancer potency .
Compound | IC₅₀ (μM) – HCT-116 | IC₅₀ (μM) – MCF-7 |
---|---|---|
2 | 0.91 | 1.02 |
3 | 0.89 | 0.95 |
Doxorubicin | 1.85 | 1.78 |
Kinase Inhibition
The pyrido[2,3-d]pyrimidine scaffold mimics ATP-binding motifs in kinases. Molecular dynamics simulations predict inhibition of EGFR (epidermal growth factor receptor) with a Ki of 12.3 nM, attributed to hydrogen bonding between the acetic acid group and Thr766 in the kinase domain.
Antimicrobial Properties
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely due to disruption of microbial cell wall synthesis .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹³C NMR confirms the presence of carbonyl carbons at δ 165.2 (C-2) and δ 170.8 (C-4).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 238.1 [M+H]⁺, consistent with the molecular formula .
Table 2: Key Spectral Assignments
Technique | Signal (δ/ppm or cm⁻¹) | Assignment |
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¹H NMR | 8.45 (s) | Pyridine-H |
¹³C NMR | 170.8 | C=O (C-4) |
IR | 1745 | Oxo C=O |
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